hodgkinsine B
Overview
Description
Hodgkinsine B is an alkaloid found in plants of the genus Psychotria, particularly Psychotria colorata . It is a trimer composed of three pyrrolidinoindoline subunits, with the monomer closely resembling another alkaloid, eseroline . This compound has been researched for its antiviral, antibacterial, antifungal, and analgesic effects .
Mechanism of Action
Target of Action
Hodgkinsine B, an alkaloid and isomer of hodgkinsine , primarily targets the mu opioid receptors and NMDA receptors . These receptors play a crucial role in pain perception and the transmission of pain signals in the nervous system .
Mode of Action
This compound acts as both a mu opioid agonist and an NMDA antagonist . As a mu opioid agonist, it binds to mu opioid receptors, mimicking the action of endogenous opioids, which leads to the inhibition of pain signal transmission . As an NMDA antagonist, it blocks the activity of NMDA receptors, which are involved in the amplification of pain signals .
Biochemical Pathways
The activation of mu opioid receptors can inhibit the release of neurotransmitters like substance P, which is involved in pain transmission . The antagonism of NMDA receptors can prevent the amplification of pain signals .
Pharmacokinetics
Its analgesic effects have been observed in animal models . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties, and how these impact its bioavailability.
Result of Action
This compound has been found to produce a dose-dependent, naloxone reversible, analgesic effect in thermal models of nociception . This suggests that its activation of opioid receptors and antagonism of NMDA receptors result in a significant reduction in pain perception .
Biochemical Analysis
Biochemical Properties
Hodgkinsine B plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been found to act as both a mu opioid agonist and an NMDA (N-methyl-D-aspartate) antagonist . These interactions are crucial for its analgesic effects, as they modulate pain signaling pathways. Additionally, this compound’s interaction with opioid receptors and NMDA receptors highlights its potential in pain management and neuroprotection.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. By acting as a mu opioid agonist, this compound can modulate pain perception and induce analgesia. Its role as an NMDA antagonist further contributes to its neuroprotective effects by inhibiting excitotoxicity, a process that can lead to neuronal damage . These cellular effects make this compound a promising candidate for therapeutic applications in pain management and neurodegenerative diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As a mu opioid agonist, this compound binds to opioid receptors, leading to the activation of downstream signaling pathways that result in analgesia . Additionally, its role as an NMDA antagonist involves blocking the NMDA receptor, thereby preventing excessive calcium influx and subsequent neuronal damage. These dual mechanisms of action contribute to the compound’s analgesic and neuroprotective properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound maintains its stability under various conditions, making it a reliable compound for experimental use. Long-term exposure to this compound has demonstrated sustained analgesic effects without significant degradation, indicating its potential for chronic pain management .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent analgesic effects, increasing tail-flick latency in mice . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization for therapeutic applications. Threshold effects have been identified, highlighting the importance of determining the optimal dosage range for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its metabolism primarily involves enzymatic reactions that modify its structure, leading to the formation of metabolites with distinct biological activities. These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy . Understanding these pathways is crucial for optimizing the therapeutic potential of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic effects. The compound’s distribution is influenced by its affinity for certain transporters, which play a role in its bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that impact its activity and function. It is directed to particular compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing this compound to these specific locations, ensuring its optimal activity . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.
Preparation Methods
The enantioselective total synthesis of Hodgkinsine B involves a diazene-directed assembly of cyclotryptamine fragments . This synthetic strategy enables the multiple and directed assembly of intact cyclotryptamine subunits for the convergent synthesis of highly complex bis- and tris-diazene intermediates . Photoextrusion of dinitrogen from these intermediates enables completely stereoselective formation of all C3a-C3a’ and C3a-C7’ carbon-carbon bonds and all the associated quaternary stereogenic centers
Chemical Reactions Analysis
Hodgkinsine B undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include electronically attenuated hydrazine-nucleophiles for a silver-promoted addition to C3a-bromocyclotryptamines . Major products formed from these reactions include complex diazenes and cyclotryptamine monomers .
Scientific Research Applications
Comparison with Similar Compounds
Hodgkinsine B is similar to other alkaloids found in the genus Psychotria, such as Hodgkinsine, Calycosidine, Quadrigemine C, and Psycholeine . These compounds share structural similarities, particularly the presence of pyrrolidinoindoline subunits . this compound is unique in its specific trimeric structure and the stereoselective synthesis required to produce it .
Properties
IUPAC Name |
(3aS,8bS)-5,8b-bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N6/c1-37-18-15-31(21-9-4-6-13-25(21)34-28(31)37)23-11-8-12-24-27(23)36-30-33(24,17-20-39(30)3)32-16-19-38(2)29(32)35-26-14-7-5-10-22(26)32/h4-14,28-30,34-36H,15-20H2,1-3H3/t28-,29-,30+,31-,32+,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVWJPVYOXKFRQ-BFZJMCNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=CC=CC=C89)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)C4=C5C(=CC=C4)[C@@]6(CCN([C@@H]6N5)C)[C@]78CCN([C@H]7NC9=CC=CC=C89)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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